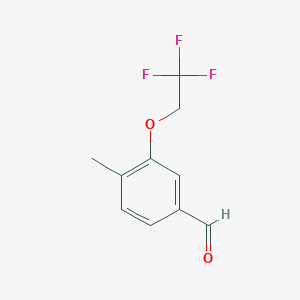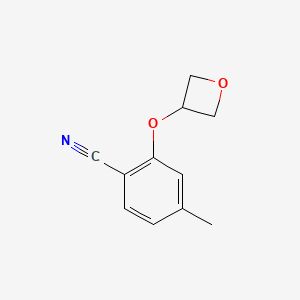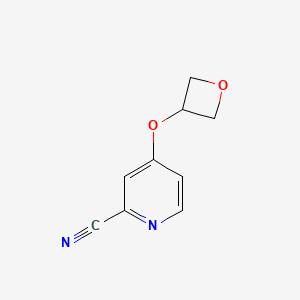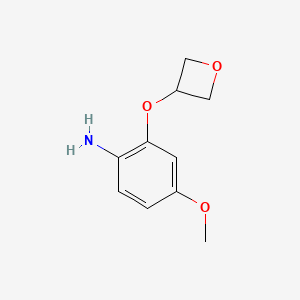
4-Methoxy-2-(oxetan-3-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(oxetan-3-yloxy)aniline is an organic compound that features both an aniline group and an oxetane ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as medicinal chemistry, materials science, and organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline derivative. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides and alcohols . The aniline derivative can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Methoxy-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and advanced materials for various industrial applications
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but contains a nitro group instead of an oxetane ring.
4-Methoxy-2-hydroxyaniline: Contains a hydroxyl group instead of an oxetane ring.
4-Methoxy-2-(methylthio)aniline: Contains a methylthio group instead of an oxetane ring.
Uniqueness
4-Methoxy-2-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
4-methoxy-2-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-7-2-3-9(11)10(4-7)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLDXAKVAAZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B7975711.png)
![3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B7975719.png)
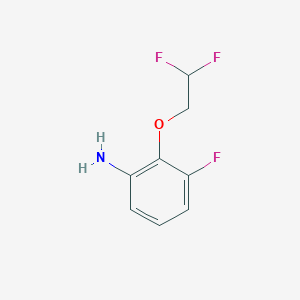
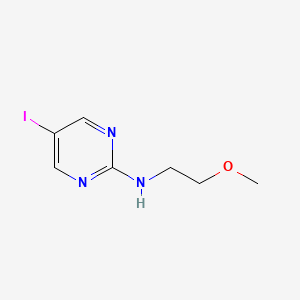
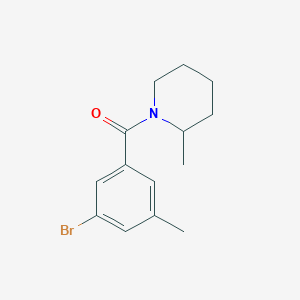
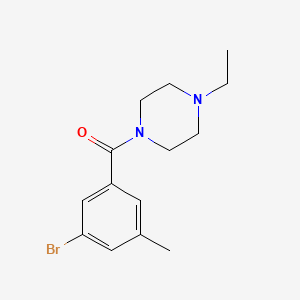
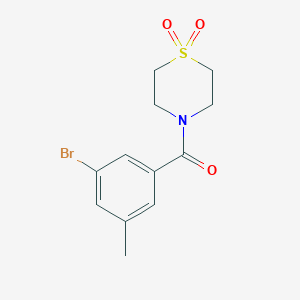
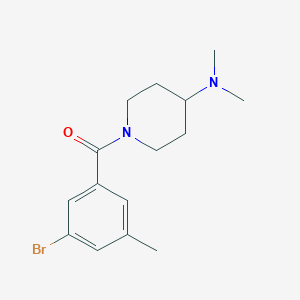
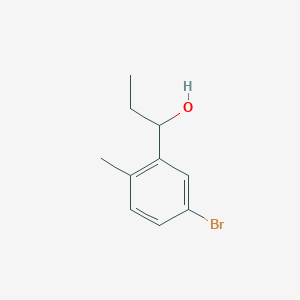
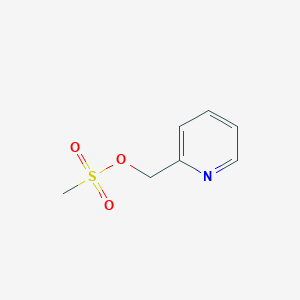
![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine](/img/structure/B7975778.png)
